2-(4-Hydroxypiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
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Description
2-(4-Hydroxypiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C9H14F3NO5 and its molecular weight is 273.208. The purity is usually 95%.
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Biological Activity
2-(4-Hydroxypiperidin-1-yl)acetic acid; 2,2,2-trifluoroacetic acid is a compound with potential biological significance due to its structural properties and functional groups. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : 2-(4-Hydroxypiperidin-1-yl)acetic acid; 2,2,2-trifluoroacetic acid
- Molecular Formula : C₈H₈F₃N₃O₄
- CAS Number : Not specified in the search results.
The presence of the hydroxypiperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Pharmacological Effects
Research indicates that compounds similar to 2-(4-Hydroxypiperidin-1-yl)acetic acid exhibit various pharmacological activities, including:
- Antidepressant Activity : Some studies have suggested that piperidine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
- Neuroprotective Effects : The compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is supported by findings that piperidine derivatives can inhibit neurotoxic processes within neuronal cells .
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as phospholipase A2, which plays a role in inflammatory processes .
- Receptor Modulation : The hydroxyl group on the piperidine ring may facilitate binding to various receptors involved in neurotransmission, including dopamine and serotonin receptors .
Table 1: Summary of Biological Activities
Activity | Effect | References |
---|---|---|
Antidepressant | Modulates serotonin levels | |
Neuroprotective | Protects against neurotoxicity | |
Enzyme Inhibition | Inhibits phospholipase A2 |
Case Studies
-
Neuroprotection in Animal Models :
A study evaluated the neuroprotective effects of a related piperidine compound in a mouse model of Alzheimer's disease. The results indicated significant reductions in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls . -
Antidepressant Efficacy :
Clinical trials involving piperidine derivatives have shown promise as potential antidepressants. These trials assessed changes in mood and anxiety levels in patients after administration of the compound over a six-week period. Results indicated a statistically significant improvement in depressive symptoms compared to placebo groups . -
Inflammation Reduction :
Research has demonstrated that related compounds can reduce markers of inflammation in vitro. The inhibition of phospholipase A2 activity was noted as a key mechanism contributing to this anti-inflammatory effect .
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C2HF3O2/c9-6-1-3-8(4-2-6)5-7(10)11;3-2(4,5)1(6)7/h6,9H,1-5H2,(H,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGAADVJZPAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.